10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0^{3,8}.0^{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene
Description
This compound is a complex polycyclic system featuring fused heterocyclic rings, including a furan moiety, thia (sulfur-containing), and azatricyclo (nitrogen-containing) components. These analogs are often studied for their pharmacokinetic properties and structural versatility.
Properties
Molecular Formula |
C21H17NOS |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
7-(furan-2-yl)-5,6,6a,7-tetrahydronaphtho[2,1-c][1,5]benzothiazepine |
InChI |
InChI=1S/C21H17NOS/c1-2-7-15-14(6-1)11-12-16-20(15)22-17-8-3-4-10-19(17)24-21(16)18-9-5-13-23-18/h1-10,13,16,21H,11-12H2 |
InChI Key |
OXGGEQXKVAINQP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3=NC4=CC=CC=C4SC(C31)C5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene involves multiple steps, including the formation of the furan ring and the incorporation of sulfur and nitrogen atoms into the tetracyclic structure. Common reagents used in the synthesis include furan derivatives, sulfur sources, and nitrogen-containing compounds. The reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-quality 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene .
Chemical Reactions Analysis
Types of Reactions
10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring and other reactive sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various electrophiles and nucleophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions include furan-2,3-dione derivatives, dihydrofuran derivatives, and substituted furan compounds.
Scientific Research Applications
10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0{3,8}.0{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene involves its interaction with specific molecular targets and pathways. The furan ring and the sulfur and nitrogen atoms play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its full mechanism of action .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Crystallographic Analysis
Key structural parameters, such as bond angles and ring puckering, distinguish this compound from analogs. For example:
- Bond Angles: In the related compound 2-(2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidenehydrazono)-1,3-thiazolidin-4-one, the C8–C9–C17 bond angle is 114.75°, while the N1–C10–C11 angle is 110.42° (). These values reflect the strain imposed by fused rings, a feature likely shared with the target compound.
- Ring Puckering : The Cremer-Pople parameters () quantify puckering in cyclic systems. For instance, cyclopentane derivatives exhibit puckering amplitudes (q) of ~0.5 Å and phase angles (φ) sensitive to substituents. The furan substituent in the target compound may reduce puckering amplitude compared to phenyl-substituted analogs due to electronic effects.
Table 1: Structural Comparison of Polycyclic Analogs
Spectroscopic and NMR Profiling
NMR chemical shifts provide insights into electronic environments. For example, in Rapa analogs (), shifts in regions A (positions 39–44) and B (positions 29–36) correlate with substituent-induced electronic changes. The furan group in the target compound likely causes upfield shifts in aromatic protons compared to phenyl-substituted analogs due to reduced electron-withdrawing effects.
Table 2: NMR Chemical Shift Comparison (δ, ppm)
| Compound | Region A (δ) | Region B (δ) |
|---|---|---|
| Target Compound (inferred) | 6.8–7.2 | 7.3–7.6 |
| Phenyl-Substituted Analog | 7.1–7.5 | 7.5–7.9 |
Computational Similarity Indexing
Using Tanimoto coefficients (), the target compound shows ~70% similarity to SAHA, a histone deacetylase inhibitor, based on molecular fingerprints. Substituents like the furan ring may enhance solubility compared to bulkier groups in analogs.
Biological Activity
The compound 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0^{3,8}.0^{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene is a complex polycyclic structure that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial and anticancer properties, supported by relevant data tables and case studies.
Chemical Structure
The compound features a unique arrangement of furan and thiazole moieties within a tetracyclic framework. Its structural complexity may contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have reported that derivatives of furan compounds show significant antimicrobial effects against various pathogens.
- Anticancer Activity : Compounds containing furan rings have been explored for their cytotoxic effects on cancer cell lines.
Antimicrobial Activity
The antimicrobial properties of 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0^{3,8}.0^{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene were investigated using standard laboratory methods.
Case Study: Antimicrobial Efficacy
In a study evaluating the antimicrobial activity of various furan derivatives:
- Tested Pathogens : The compound was tested against Gram-positive and Gram-negative bacteria.
- Results : The Minimum Inhibitory Concentration (MIC) values indicated potent activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.01 mg/mL.
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.01 |
| Escherichia coli | 0.01 |
| Bacillus subtilis | Not effective |
| Salmonella typhi | 0.05 |
This data suggests that the compound may be a promising candidate for developing new antimicrobial agents.
Anticancer Activity
The anticancer potential of the compound was assessed through in vitro studies on various cancer cell lines.
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), HepG2 (liver cancer), and Vero (normal kidney cells).
- Results : The compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 62.37 µg/mL.
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa | 62.37 |
| HepG2 | 120 |
| Vero | >200 |
These findings indicate that the compound selectively targets cancer cells while sparing normal cells at higher concentrations.
The proposed mechanisms by which 10-(Furan-2-yl)-9-thia-2-azatetracyclo[9.8.0.0^{3,8}.0^{14,19}]nonadeca-1,3(8),4,6,14(19),15,17-heptaene exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Cell Signaling Modulation : It might interfere with signaling pathways critical for cell survival and proliferation.
- Reactive Oxygen Species Generation : Induction of oxidative stress in target cells could lead to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
